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Compound of Interest

Compound Name: USP7-055

Cat. No.: B15585579

Disclaimer: Information regarding a specific inhibitor designated "USP7-055" is not available in
the public domain. Therefore, this guide will focus on a well-characterized, potent, and selective
inhibitor of Ubiquitin-Specific Protease 7 (USP7), FT671, to illustrate the structural and
mechanistic principles of USP7 inhibition. The data, protocols, and visualizations presented are
based on publicly available research on FT671 and serve as a representative example for the
requested content.

Introduction

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial
role in regulating the stability and function of a wide array of proteins involved in critical cellular
processes. These include DNA damage repair, cell cycle progression, apoptosis, and immune
response.[1][2] USP7's modulation of key proteins such as the tumor suppressor p53 and its
primary E3 ligase, MDM2, has positioned it as a significant target for therapeutic intervention,
particularly in oncology.[3][4] This guide provides a detailed examination of the structural basis
of USP7 inhibition by the selective, non-covalent inhibitor FT671, offering insights for
researchers, scientists, and drug development professionals.

The USP7-MDM2-p53 Signaling Pathway

USP?7 is a key regulator of the p53 tumor suppressor pathway. Under normal cellular
conditions, USP7 deubiquitinates and stabilizes MDM2.[5] MDM2, in turn, ubiquitinates p53,
targeting it for proteasomal degradation.[6][7] Inhibition of USP7 leads to the destabilization
and degradation of MDM2. This reduction in MDM2 levels allows for the accumulation and
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activation of p53, which can then initiate downstream cellular processes such as cell cycle
arrest and apoptosis.[6][8]
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Caption: The USP7-MDM2-p53 signaling pathway under normal and inhibited conditions.

Structural Basis of FT671 Inhibition

The catalytic domain of USP7 adopts a characteristic "hand-like" structure composed of
Thumb, Palm, and Fingers subdomains.[9] The catalytic triad (Cys223, His464, Asp481) is
located in a cleft between the Thumb and Palm.[10] In its unbound (apo) state, USP7 is
autoinhibited. The binding of ubiquitin induces a significant conformational change, particularly
in a region known as the "switching loop," which moves the catalytic cysteine into a competent
position for deubiquitination.[8]

Co-crystal structures have revealed that FT671 binds to a dynamic, allosteric pocket near the
catalytic center of the apo, auto-inhibited form of USP7.[8][11] This binding site is distinct from
that of other USP family deubiquitinases, which contributes to the inhibitor's high specificity.[8]
FT671 binding stabilizes the inactive conformation of the enzyme, preventing the
conformational changes required for ubiquitin binding and catalytic activity.[8][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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